6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran
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Overview
Description
6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C8H6FNO3. It is a derivative of benzofuran, characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 5th position on the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzofuran compound .
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the interactions of the benzofuran compounds with various cellular biomolecules .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of benzofuran compounds can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran at different dosages in animal models have not been reported. Studies on other benzofuran compounds could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Benzofuran compounds could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-fluoro-2,3-dihydro-1-benzofuran, followed by purification processes to isolate the desired product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydrobenzofuran ring to a more oxidized state, potentially forming quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.
Scientific Research Applications
6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of materials with specific electronic or optical properties
Comparison with Similar Compounds
6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran can be compared with other benzofuran derivatives such as:
5-Nitro-2,3-dihydro-1-benzofuran: Lacks the fluorine atom, which may affect its stability and biological activity.
6-Fluoro-2,3-dihydro-1-benzofuran: Lacks the nitro group, which may reduce its potential antimicrobial properties.
5-Fluoro-2,3-dihydro-1-benzofuran: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-5-nitro-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJNBKNRIGFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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